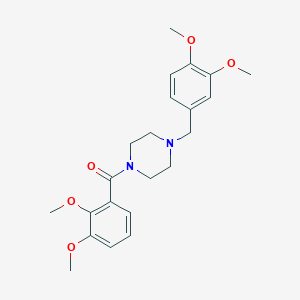![molecular formula C18H21N5O3S2 B247002 7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
作用機序
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide is metabolized in the body to form MPP+, which is a potent neurotoxin that specifically targets dopaminergic neurons in the brain. MPP+ is taken up by these neurons through the dopamine transporter, where it inhibits mitochondrial respiration and leads to the death of the neuron.
Biochemical and Physiological Effects:
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has a range of biochemical and physiological effects, including the selective damage of dopaminergic neurons in the brain, which can lead to symptoms similar to Parkinson's disease. It has also been found to have anti-inflammatory and anti-cancer properties, although more research is needed in these areas.
実験室実験の利点と制限
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has several advantages for use in lab experiments, including its ability to selectively damage dopaminergic neurons in the brain, which can be used to study the mechanisms of Parkinson's disease. However, it also has several limitations, including its toxicity and potential for off-target effects.
将来の方向性
There are several future directions for research on 7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide, including the development of new compounds that can selectively target specific neurons in the brain and the study of its potential use in the treatment of Parkinson's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of 7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide and its potential use in other areas of scientific research.
合成法
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-(4-methyl-1-piperazinyl)aniline with 2-aminothiazole, followed by the addition of a sulfonamide group. Alternatively, 7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide can be synthesized through the reaction of 2-aminothiazole with 4-(4-methyl-1-piperazinyl)benzoyl chloride, followed by the addition of a sulfonamide group.
科学的研究の応用
7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the effects of different compounds on biological systems. It has been found to be particularly useful in the study of the nervous system, as it can be used to selectively damage dopaminergic neurons in the brain.
特性
分子式 |
C18H21N5O3S2 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
7-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C18H21N5O3S2/c1-13-16(17(24)23-11-12-27-18(23)19-13)28(25,26)20-14-3-5-15(6-4-14)22-9-7-21(2)8-10-22/h3-6,11-12,20H,7-10H2,1-2H3 |
InChIキー |
MBPRBQBVGGKCOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)NC3=CC=C(C=C3)N4CCN(CC4)C |
正規SMILES |
CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)NC3=CC=C(C=C3)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)



![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)





![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
